molecular formula C11H8ClNO3 B1597949 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride CAS No. 465514-15-2

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride

Cat. No. B1597949
M. Wt: 237.64 g/mol
InChI Key: PPOMWXKXWCMFNJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is used as an antidepressant and anxiolytic drug. Moclobemide has been found to have fewer side effects as compared to other antidepressant drugs, making it a preferred choice for the treatment of depression.

Mechanism Of Action

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride works by inhibiting the activity of MAO-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.

Biochemical And Physiological Effects

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride has been found to have fewer side effects as compared to other antidepressant drugs. It has been found to have a low incidence of sexual dysfunction, weight gain, and sedation. 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride has also been found to have a low risk of drug interactions, making it a safe choice for patients who are taking other medications.

Advantages And Limitations For Lab Experiments

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride has been used in several animal studies to investigate its effects on mood and behavior. It has been found to be effective in reducing anxiety-like behavior in rodents. However, 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride has limitations in terms of its selectivity for MAO-A. It has been found to inhibit the activity of MAO-B at higher doses, which can lead to side effects such as agitation and insomnia.

Future Directions

Further research is needed to investigate the potential use of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride in the treatment of PTSD. Studies have shown that 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride may be effective in reducing symptoms of PTSD in animal models. Future studies could investigate the efficacy of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride in human patients with PTSD.
In conclusion, 5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride is a promising antidepressant and anxiolytic drug that has been extensively studied for its therapeutic effects. Its low incidence of side effects and drug interactions make it a safe choice for patients who are taking other medications. Further research is needed to investigate its potential use in the treatment of PTSD and other psychiatric disorders.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in treating major depressive disorder and social anxiety disorder. It has also been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD).

properties

IUPAC Name

5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-8-4-2-7(3-5-8)10-9(11(12)14)13-6-16-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOMWXKXWCMFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381550
Record name 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,3-oxazole-4-carbonyl chloride

CAS RN

465514-15-2
Record name 5-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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